![molecular formula C9H15N3O B7459225 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide](/img/structure/B7459225.png)
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide, also known as DEA or N,N-diethyl-2-(3,5-dimethylpyrazol-1-yl)acetamide, is a chemical compound that has gained attention in scientific research due to its potential use as an analgesic and anti-inflammatory agent. The compound was first synthesized in the 1960s, and since then, it has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, molecules that are involved in inflammation and pain. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation, and it has also been shown to have anticonvulsant and antipyretic effects. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Additionally, further studies could be conducted to better understand its mechanism of action and to determine its potential use in the treatment of other conditions, such as chronic pain and inflammation. Finally, studies could be conducted to determine the optimal dosages and administration routes for 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide.
Métodos De Síntesis
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with diethylamine. Other methods involve the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate, followed by the reaction of the resulting intermediate with diethylamine.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been studied for its potential use as an analgesic and anti-inflammatory agent. In animal studies, it has been shown to reduce pain and inflammation, and it has also been shown to have anticonvulsant and antipyretic effects. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-10-9(13)6-12-8(3)5-7(2)11-12/h5H,4,6H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSLNNRGSZMRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CC(=N1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-ethylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.